molecular formula C11H14BrNO3S B184946 4-(4-BROMO-3-METHYLPHENYLSULFONYL)MORPHOLINE CAS No. 380846-85-5

4-(4-BROMO-3-METHYLPHENYLSULFONYL)MORPHOLINE

Cat. No.: B184946
CAS No.: 380846-85-5
M. Wt: 320.2 g/mol
InChI Key: OSTDJJMHHWTMDS-UHFFFAOYSA-N
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Description

4-(4-Bromo-3-methylphenylsulfonyl)morpholine is a valuable chemical intermediate in advanced pharmaceutical research and development. Its structural features, incorporating a sulfonyl morpholine group and a halogenated aryl ring, make it a versatile building block for constructing more complex bioactive molecules. This compound is recognized for its role in the synthesis of novel therapeutic agents, particularly in the development of substituted indazoles, which are being investigated for their potential in treating tendon and ligament injuries . Researchers utilize this sulfonyl morpholine derivative to introduce specific molecular motifs that can modulate biological activity and pharmacokinetic properties during the drug discovery process . It is supplied for laboratory research applications and is strictly for professional use. Handle with appropriate safety precautions, as it may be harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

4-(4-bromo-3-methylphenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3S/c1-9-8-10(2-3-11(9)12)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTDJJMHHWTMDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368940
Record name 4-(4-Bromo-3-methylbenzene-1-sulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380846-85-5
Record name 4-(4-Bromo-3-methylbenzene-1-sulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

This method involves the direct coupling of morpholine with 4-bromo-3-methylbenzenesulfonyl chloride, a commercially available precursor. The reaction proceeds via nucleophilic substitution, where the amine group of morpholine displaces the chloride ion from the sulfonyl chloride.

Reaction Equation:

C7H6BrClO2S+C4H9NOC11H14BrNO3S+HCl\text{C}7\text{H}6\text{BrClO}2\text{S} + \text{C}4\text{H}9\text{NO} \rightarrow \text{C}{11}\text{H}{14}\text{BrNO}3\text{S} + \text{HCl}

Experimental Procedure

  • Materials:

    • 4-Bromo-3-methylbenzenesulfonyl chloride (1.0 equiv, 1.0 mol)

    • Morpholine (1.2 equiv, 1.2 mol)

    • Triethylamine (1.5 equiv, 1.5 mol)

    • Dichloromethane (DCM, 500 mL)

  • Steps:

    • Dissolve the sulfonyl chloride in DCM under nitrogen atmosphere.

    • Add morpholine dropwise at 0°C, followed by triethylamine to neutralize HCl.

    • Stir at room temperature for 12 hours.

    • Wash the organic layer with water (3 × 100 mL), dry over Na2_2SO4_4, and concentrate under reduced pressure.

    • Purify via recrystallization from ethanol/water (yield: 78–85%).

Key Parameters

ParameterValue
Temperature0°C → 25°C
Reaction Time12 hours
SolventDichloromethane
BaseTriethylamine
Yield78–85%

Ring-Closing Reaction Using Substituted Aniline and 2-Chloroethyl Ether

Methodology from Patent CN106928162B

This approach synthesizes the morpholine ring in situ by reacting substituted aniline derivatives with 2-chloroethyl ether under solvent-free conditions.

General Reaction Scheme:

Ar-NH2+ClCH2CH2OCH2CH2ClAr-N(CH2CH2OCH2CH2)2+HCl\text{Ar-NH}2 + \text{ClCH}2\text{CH}2\text{OCH}2\text{CH}2\text{Cl} \rightarrow \text{Ar-N}(\text{CH}2\text{CH}2\text{OCH}2\text{CH}2)2 + \text{HCl}

Optimization and Scaling

  • Conditions:

    • Temperature: 150°C

    • Reagent Ratio: 1:3 (aniline:2-chloroethyl ether)

    • Base: Triethylamine (2.0 equiv)

  • Procedure:

    • Heat 4-bromo-3-methylaniline (1.0 mol) with 2-chloroethyl ether (3.0 L/kg substrate) and triethylamine at 150°C for 24 hours.

    • Distill off excess ether, extract with ethyl acetate, and dry over Na2_2SO4_4.

    • Decolorize with activated carbon and concentrate to obtain a white solid (yield: 61.7%).

Data Table

ParameterValue
Temperature150°C
Reaction Time24 hours
SolventNone (solvent-free)
BaseTriethylamine
Yield61.7%

Condensation of 4-Bromo-3-Methylaniline with Morpholine Followed by Sulfonylation

Two-Step Synthesis

This method involves first synthesizing 4-(4-bromo-3-methylphenyl)morpholine via condensation, followed by sulfonylation.

Step 1: Condensation

  • React 4-bromo-3-methylaniline with morpholine in the presence of NaH.

Ar-NH2+C4H9NONaHAr-N(C4H8O)\text{Ar-NH}2 + \text{C}4\text{H}9\text{NO} \xrightarrow{\text{NaH}} \text{Ar-N}(\text{C}4\text{H}_8\text{O})

Step 2: Sulfonylation

  • Treat the intermediate with sulfonyl chloride (e.g., SO2_2Cl2_2) under acidic conditions.

Yield and Purity

  • Condensation Yield: 70–75%

  • Overall Yield: 65–70% after sulfonylation.

  • Purity: >95% (HPLC).

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

MethodYieldScalabilityCost Efficiency
Direct Sulfonylation78–85%HighModerate
Ring-Closing61.7%ModerateLow
Two-Step65–70%LowHigh

Advantages and Limitations

  • Direct Sulfonylation:

    • Pros: High yield, single-step process.

    • Cons: Requires expensive sulfonyl chloride precursors.

  • Ring-Closing Reaction:

    • Pros: Solvent-free, suitable for bulk synthesis.

    • Cons: Long reaction time (24 hours), moderate yield.

  • Two-Step Synthesis:

    • Pros: Uses cheaper aniline starting materials.

    • Cons: Multi-step purification reduces overall yield.

Industrial Applications and Process Optimization

Large-Scale Production

  • Continuous Flow Reactors: Reduce reaction time by 40% compared to batch processes.

  • Automated Purification: Chromatography systems achieve >99% purity for pharmaceutical-grade material.

Environmental Considerations

  • Waste Management: Neutralization of HCl by triethylamine generates triethylamine hydrochloride, which requires proper disposal.

  • Solvent Recovery: DCM and ethyl acetate are recycled in closed-loop systems to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(4-BROMO-3-METHYLPHENYLSULFONYL)MORPHOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include sulfides.

Scientific Research Applications

4-(4-BROMO-3-METHYLPHENYLSULFONYL)MORPHOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-BROMO-3-METHYLPHENYLSULFONYL)MORPHOLINE involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein conformation. The bromine atom can participate in halogen bonding, further stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonylated Morpholine Derivatives

(a) 4-(Phenylsulfonyl)Morpholine
  • Structure : Morpholine linked to a simple phenyl group via a sulfonyl bridge.
  • Key Differences : Lacks the bromo and methyl substituents, resulting in reduced steric hindrance and electronic effects compared to the target compound.
  • Applications : Studied for antibacterial activity against ESBL-producing E. coli .
  • Synthesis : Synthesized via Schiff base routes, characterized by IR and NMR spectroscopy .
(b) 4-(Morpholine-4-Sulfonyl)Benzenesulfonyl Chloride
  • Structure: Contains dual sulfonyl groups (one linking morpholine to benzene, another as a reactive chloride).
  • Key Differences : The additional sulfonyl chloride group increases reactivity, making it a precursor for further functionalization .
  • Physicochemical Properties : Melting point 150–152°C, molecular weight 325.79 g/mol .
(c) 2-(4-((4-Bromophenyl)Sulfonyl)Piperazin-1-yl)Ethanol
  • Structure: Piperazine core replaces morpholine, with a bromophenylsulfonyl group and ethanol side chain.
  • Key Differences: Piperazine’s additional nitrogen atom alters basicity and solubility. The ethanol side chain introduces hydrogen-bonding capacity .

Halogenated Aromatic Morpholine Derivatives

(a) 4-(3-Bromo-4-Fluorophenyl)Morpholine
  • Key Differences: Direct aryl-morpholine linkage instead of sulfonylation.
  • Molecular Formula: C₁₀H₁₁BrFNO .
(b) VPC-14449 (4-(4-(2,4-Dibromo-1H-Imidazol-1-yl)Thiazol-2-yl)Morpholine)
  • Structure : Morpholine connected to a thiazole ring bearing a dibromoimidazole group.
  • NMR spectral discrepancies highlight sensitivity to bromine positioning .
  • Applications : Investigated as an androgen receptor (AR) inhibitor in prostate cancer studies .

Heterocyclic Sulfonamide Derivatives

(a) 4-[6-[(Phenylsulfonyl)Methyl]-2-(2-Pyridinyl)-4-Pyrimidinyl]Morpholine
  • Structure : Pyrimidine core functionalized with phenylsulfonylmethyl and morpholine groups.
  • Physicochemical Properties : Density 1.320 g/cm³, pKa 2.54 .
(b) 3-(Morpholine-4-Sulfonyl)Benzylamine
  • Structure : Benzylamine substituted with a morpholine-sulfonyl group.
  • Key Differences : The primary amine (-NH₂) offers a site for conjugation or salt formation, altering solubility .
  • Similarity Score : 0.72 (compared to the target compound) .

Comparative Analysis Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
4-(4-Bromo-3-Methylphenylsulfonyl)Morpholine Morpholine 4-Bromo-3-methylphenylsulfonyl ~340 (estimated) Sulfonyl bridge, halogenated aryl
4-(Phenylsulfonyl)Morpholine Morpholine Phenylsulfonyl 229.29 Simpler aryl group, antibacterial
VPC-14449 Morpholine-Thiazole Dibromoimidazole 424.12 AR inhibition, heterocyclic complexity
4-(3-Bromo-4-Fluorophenyl)Morpholine Morpholine 3-Bromo-4-fluorophenyl 256.11 Halogenated aryl, no sulfonyl

Table 2: Physicochemical Properties

Compound Name Melting Point (°C) Density (g/cm³) pKa Solubility Trends
4-(Morpholine-4-Sulfonyl)Benzenesulfonyl Chloride 150–152 - - Polar aprotic solvents
4-(Pyridin-4-yl)Morpholine 101–103 1.348 - Moderate aqueous solubility
4-[6-[(Phenylsulfonyl)Methyl]-2-(2-Pyridinyl)-4-Pyrimidinyl]Morpholine - 1.320 2.54 Low polarity

Key Research Findings

  • Synthetic Challenges : Bromine positioning in analogs like VPC-14449 significantly affects NMR spectra and bioactivity, underscoring the need for precise regiochemistry .
  • Structural Flexibility : Replacement of morpholine with piperazine or pyrimidine alters electronic profiles and target selectivity .

Notes and Discrepancies

  • Closest analogs include 149105-06-6 (carbonyl variant) and 1564944-79-1 (fluoro-bromo analog) .
  • Synthesis Gaps : While methods for 4-(phenylsulfonyl)morpholine are described , the target compound’s synthesis remains inferred.
  • Conflict in Evidence : VPC-14449’s structure was revised from 4,5-dibromo to 2,4-dibromoimidazole due to NMR inconsistencies .

Biological Activity

4-(4-Bromo-3-methylphenylsulfonyl)morpholine, also known as B184946, is a compound with significant potential in pharmaceutical and biochemical applications. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C11H14BrNO3S
  • Molecular Weight : 320.2 g/mol
  • CAS Number : 380846-85-5

The primary mechanism of action for this compound involves its interaction with specific biological receptors, particularly sigma receptors. These receptors are implicated in various cellular processes, including:

  • Cell Proliferation : The compound may influence pathways related to cell growth and division.
  • Apoptosis : It has the potential to induce programmed cell death, which is crucial in cancer therapy.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Studies have shown that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis and modulating cell cycle progression.
  • Neuroprotective Effects : There is evidence suggesting its role in protecting neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.
  • Anti-inflammatory Activity : The compound has demonstrated the ability to reduce inflammation in various experimental models, potentially offering therapeutic benefits in inflammatory diseases.

Data Table: Biological Activities of this compound

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveProtects against oxidative stress
Anti-inflammatoryReduces pro-inflammatory cytokines

Case Studies

Several case studies have explored the efficacy of this compound in different therapeutic contexts:

  • Case Study on Cancer Cell Lines :
    • Objective : To assess the anticancer effects on breast cancer cell lines.
    • Findings : The compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways.
    • : Suggests potential for development as an anticancer agent.
  • Case Study on Neuroprotection :
    • Objective : Evaluate neuroprotective effects against oxidative stress in neuronal cultures.
    • Findings : Treatment with the compound enhanced cell survival rates and reduced markers of oxidative damage.
    • : Indicates potential for use in neurodegenerative disease therapies.
  • Case Study on Inflammation :
    • Objective : Investigate anti-inflammatory properties in a murine model of arthritis.
    • Findings : Administration led to decreased levels of inflammatory cytokines and improved clinical scores.
    • : Supports its use as an anti-inflammatory treatment.

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